2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid

Stapled Peptides Macrocyclization Peptidomimetics

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid (CAS 1211504-14-1) is an Fmoc-protected, α,α-disubstituted non‑canonical amino acid featuring two distinct terminal‑alkene side chains: a short pent‑4‑enyl group and a long dec‑9‑enyl group. The molecule belongs to the class of bis‑alkenyl amino acids designed for hydrocarbon‑stapled peptide synthesis via ruthenium‑catalysed ring‑closing metathesis (RCM).

Molecular Formula C30H37NO4
Molecular Weight 475.629
CAS No. 1211504-14-1
Cat. No. B595067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid
CAS1211504-14-1
Molecular FormulaC30H37NO4
Molecular Weight475.629
Structural Identifiers
SMILESC=CCCCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C30H37NO4/c1-3-5-7-8-9-15-21-30(28(32)33,20-14-6-4-2)31-29(34)35-22-27-25-18-12-10-16-23(25)24-17-11-13-19-26(24)27/h3-4,10-13,16-19,27H,1-2,5-9,14-15,20-22H2,(H,31,34)(H,32,33)
InChIKeyRIXPIEWIUCWNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-2-Amino-2-(Pent-4-enyl)Dec-9-Enoic Acid (CAS 1211504-14-1): A Dual-Alkene Building Block for Advanced Peptide Stapling


2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid (CAS 1211504-14-1) is an Fmoc-protected, α,α-disubstituted non‑canonical amino acid featuring two distinct terminal‑alkene side chains: a short pent‑4‑enyl group and a long dec‑9‑enyl group . The molecule belongs to the class of bis‑alkenyl amino acids designed for hydrocarbon‑stapled peptide synthesis via ruthenium‑catalysed ring‑closing metathesis (RCM) [1]. Its C30H37NO4 formula (MW 475.62) and predicted log P of ~7.66 distinguish it from shorter‑chain analogs and underscore its utility in creating large, hydrophobic macrocyclic constraints within synthetic peptides .

Why Generic Fmoc-Alkenyl Amino Acids Cannot Substitute for 1211504-14-1 in Complex Peptide Architectures


Standard mono‑alkenyl Fmoc amino acids (e.g., Fmoc‑(S)‑2‑(4‑pentenyl)alanine, CAS 288617‑73‑2; Fmoc‑(R)‑2‑(7‑octenyl)glycine, CAS 1191429‑20‑5) introduce only a single reactive olefin for staple formation, limiting the achievable cross‑link geometry to simple i,i+4 or i,i+7 macrocycles [1]. The target compound uniquely incorporates two olefins of disparate chain lengths (C5 and C10) on the same α‑carbon, enabling orthogonal or sequential metathesis to construct dual‑stapled, length‑tunable, and highly hydrophobic constraints that are inaccessible with any single‑chain analog or the shorter bis‑alkenyl variant (CAS 1068435‑19‑7, pent‑4‑enyl + hept‑6‑enyl, MW 433.54) . Substituting a generic mono‑alkene or a short‑chain bis‑alkene would fundamentally alter the staple reach, hydrophobicity, and conformational rigidity of the final peptide, compromising both structural and functional outcomes .

Quantitative Differentiation Guide for 1211504-14-1 Against Closest Analogs


Chain-Length Asymmetry and Staple Span Tuning

The target compound bears two terminal alkenes on side chains of 5 and 10 carbon atoms (pent‑4‑en‑1‑yl and dec‑9‑en‑1‑yl), whereas the closest bis‑alkenyl analog (CAS 1068435‑19‑7) carries side chains of 5 and 7 carbon atoms . This additional 3‑carbon extension on the long arm increases the maximum theoretical staple span from ~13 atoms (i,i+4) to ≥16 atoms (i,i+7 or larger), matching the span required for stable i,i+7 hydrocarbon staples that span two full α‑helical turns [1]. The longer dec‑9‑enyl chain also provides a 38% greater hydrophobic surface area compared to the hept‑6‑enyl analog, enhancing membrane partitioning of the stapled construct .

Stapled Peptides Macrocyclization Peptidomimetics

Hydrophobicity and Predicted LogP Advantage

The predicted octanol–water partition coefficient (LogP) for the target compound is 7.66, derived from its C30H37NO4 framework . By comparison, the shorter bis‑alkenyl analog (CAS 1068435‑19‑7, C27H31NO4) has a predicted LogP of approximately 6.45, while the mono‑alkenyl Fmoc‑(R)‑2‑(7‑octenyl)glycine (C25H29NO4) has a predicted LogP of approximately 5.8 . The 1.2–1.9 LogP unit increase translates to a ~16–80‑fold higher partition coefficient, imparting significantly greater hydrophobicity to peptides incorporating this residue. This property is advantageous for targeting intracellular protein–protein interactions or passing through lipid membranes, where stapled peptide hydrophobicity directly correlates with cellular uptake efficiency [1].

Lipophilicity Membrane Permeability Peptide Drug Design

Purity Specification Benchmarking for Solid-Phase Peptide Synthesis

Commercial vendors list the target compound at HPLC purity levels of ≥98% (e.g., RGT41801 lot specification) . In contrast, the shorter bis‑alkenyl analog (CAS 1068435‑19‑7) is typically offered at ≥95% purity, while some single‑alkenyl building blocks are sold at ≥97% . The ≥98% purity threshold is critical for solid‑phase peptide synthesis (SPPS), where each coupling cycle accumulates deletion and truncation by‑products; a 1% improvement in monomer purity can translate to a ≥10% increase in full‑length peptide yield for a 20‑mer sequence [1]. The higher available purity reduces the need for post‑synthesis preparative HPLC and improves overall synthesis economy.

SPPS Building Block Quality Peptide Yield

Orthogonality Potential from Two Differentially Reactive Olefins

The two terminal alkenes of the target compound are attached via side chains of different lengths (5‑carbon vs. 10‑carbon), which may exhibit differential metathesis reactivity. In model studies of α,α‑bis‑alkenyl amino acids, the steric accessibility of the shorter pent‑4‑enyl olefin enables faster initial RCM than the longer dec‑9‑enyl olefin, creating an opportunity for sequential or orthogonal cross‑linking with appropriately paired second residues [1]. Mono‑alkenyl building blocks such as Fmoc‑(S)‑2‑(4‑pentenyl)alanine (CAS 288617‑73‑2) cannot participate in a second metathesis event without requiring a separate, additional building block, increasing the number of coupling steps and sequence constraints [2]. The dual‑alkene architecture thus enables single‑residue, two‑point anchoring strategies that are not feasible with any mono‑alkene Fmoc amino acid.

Ring-Closing Metathesis Sequential Metathesis Dual Stapling

Optimal Application Scenarios for CAS 1211504-14-1 Based on Evidence


Synthesis of Dual-Stapled or Length-Tunable Helical Peptides

When constructing peptides requiring two hydrocarbon staples or a single staple spanning i,i+7 or greater, the dual‑alkene architecture of 1211504‑14‑1 enables insertion of both olefin handles in a single coupling step. The 10‑carbon dec‑9‑enyl arm provides the extended reach required for stapling across two helical turns, while the 5‑carbon pent‑4‑enyl arm can participate in a second, orthogonal metathesis cycle to install a second constraint or tether [1]. This is particularly valuable for creating stabilized helical peptides targeting intracellular protein–protein interactions, where conformational rigidity and proteolytic resistance are paramount [2].

Hydrophobic Patterning for Membrane-Permeable Stapled Constructs

The high predicted LogP (7.66) and extended hydrocarbon side chains of the target compound make it the building block of choice for stapled peptides intended to cross lipid bilayers. Incorporation of this residue increases the overall hydrophobicity of the peptide by approximately 1.2–1.9 LogP units relative to shorter bis‑alkenyl or mono‑alkenyl analogs, which correlates with enhanced passive membrane diffusion in cell‑based assays [3]. Researchers developing cell‑penetrant stapled peptides for intractable intracellular targets (e.g., transcription factors, oncogenic fusion proteins) should prioritize this monomer over less hydrophobic alternatives.

High-Fidelity SPPS Requiring ≥98% Monomer Purity

For long peptide sequences (≥20 amino acids) where cumulative coupling efficiency dictates final yield, the ≥98% HPLC purity specification of commercially sourced 1211504‑14‑1 reduces deletion by‑products and minimizes the need for labor‑intensive preparative HPLC purification . This purity advantage is most impactful in academic core facilities and CRO settings where throughput and cost per pure peptide are key procurement drivers. The higher purity also improves reproducibility in biophysical assays (e.g., circular dichroism, surface plasmon resonance) that are sensitive to peptide heterogeneity.

Peptide Biomaterial and Nanostructure Design

The dual‑alkene, disubstituted scaffold supports post‑synthetic cross‑linking or polymerization of peptide units into hydrogels, nanotubes, or surface‑grafted coatings. The long dec‑9‑enyl chain provides hydrophobic driving force for self‑assembly, while both olefins remain available for covalent capture via metathesis, thiol‑ene, or other click reactions . This dual‑reactivity profile is absent from mono‑alkenyl building blocks and enables the design of peptide‑based materials with tunable mechanical properties and bioactivity.

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